molecular formula C12H21N5O6 B14221731 Glycyl-L-glutaminyl-L-glutamine CAS No. 627882-94-4

Glycyl-L-glutaminyl-L-glutamine

Cat. No.: B14221731
CAS No.: 627882-94-4
M. Wt: 331.33 g/mol
InChI Key: XLFHCWHXKSFVIB-BQBZGAKWSA-N
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Description

Glycyl-L-glutaminyl-L-glutamine is a tripeptide composed of glycine, L-glutamine, and another L-glutamine. This compound is known for its enhanced solubility and stability compared to free L-glutamine, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Glycyl-L-glutaminyl-L-glutamine typically involves the protection of the N-terminal of glycine with Boc acid anhydride to form N-tert-butoxycarbonyl-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to yield the crude product, which is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process involves using readily available raw materials, mild reaction conditions, and avoiding high-toxicity solvents. This approach ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-glutaminyl-L-glutamine undergoes several types of chemical reactions, including hydrolysis, deamidation, and transpeptidation. These reactions are facilitated by specific enzymes such as glutaminases and transpeptidases .

Common Reagents and Conditions

Common reagents used in these reactions include water, acids, and bases. Enzymatic reactions often require specific conditions such as optimal pH and temperature to achieve efficient catalysis .

Major Products Formed

The major products formed from these reactions include glycine, L-glutamine, and various intermediate peptides. These products are essential for various biochemical processes and industrial applications .

Mechanism of Action

The mechanism of action of Glycyl-L-glutaminyl-L-glutamine involves its hydrolysis into glycine and L-glutamine, which are then utilized in various metabolic pathways. L-glutamine, in particular, plays a crucial role in protein synthesis, immune function, and gut health. The compound’s stability and solubility enhance its bioavailability and effectiveness in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-glutaminyl-L-glutamine stands out due to its tripeptide structure, which provides enhanced stability and solubility compared to dipeptides and free amino acids. This makes it particularly valuable in applications requiring high stability and bioavailability .

Properties

CAS No.

627882-94-4

Molecular Formula

C12H21N5O6

Molecular Weight

331.33 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21N5O6/c13-5-10(20)16-6(1-3-8(14)18)11(21)17-7(12(22)23)2-4-9(15)19/h6-7H,1-5,13H2,(H2,14,18)(H2,15,19)(H,16,20)(H,17,21)(H,22,23)/t6-,7-/m0/s1

InChI Key

XLFHCWHXKSFVIB-BQBZGAKWSA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN

Canonical SMILES

C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN

Origin of Product

United States

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